N-(4-Ethylphenyl)-N-(1-phenylethyl)ethanediamide
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Overview
Description
N-(4-Ethylphenyl)-N-(1-phenylethyl)ethanediamide is an organic compound that belongs to the class of ethanediamides. This compound is characterized by the presence of an ethanediamide backbone with two aromatic substituents: a 4-ethylphenyl group and a 1-phenylethyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Ethylphenyl)-N-(1-phenylethyl)ethanediamide typically involves the reaction of 4-ethylphenylamine with 1-phenylethylamine in the presence of ethanediamide. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. Common reagents used in this synthesis include catalysts such as palladium or platinum to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(4-Ethylphenyl)-N-(1-phenylethyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides, while reduction may produce amines.
Scientific Research Applications
N-(4-Ethylphenyl)-N-(1-phenylethyl)ethanediamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-Ethylphenyl)-N-(1-phenylethyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- N-(4-Methylphenyl)-N-(1-phenylethyl)ethanediamide
- N-(4-Ethylphenyl)-N-(1-phenylethyl)propanediamide
- N-(4-Ethylphenyl)-N-(1-phenylethyl)butanediamide
Comparison: N-(4-Ethylphenyl)-N-(1-phenylethyl)ethanediamide is unique due to its specific substituents and the resulting chemical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it suitable for specific applications where other compounds may not be as effective.
Properties
Molecular Formula |
C18H20N2O2 |
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Molecular Weight |
296.4 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-N'-(1-phenylethyl)oxamide |
InChI |
InChI=1S/C18H20N2O2/c1-3-14-9-11-16(12-10-14)20-18(22)17(21)19-13(2)15-7-5-4-6-8-15/h4-13H,3H2,1-2H3,(H,19,21)(H,20,22) |
InChI Key |
DODHHVFIRKDGPT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NC(C)C2=CC=CC=C2 |
Origin of Product |
United States |
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